4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol
Description
Properties
CAS No. |
321534-47-8 |
|---|---|
Molecular Formula |
C15H10ClFN2O |
Molecular Weight |
288.71 |
IUPAC Name |
4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |
InChI Key |
SRMJCIBGUOPXNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an antibacterial and antioxidant agent.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Analogs
| Property | Compound 4 (Cl) | Compound 5 (Br) |
|---|---|---|
| Molecular Formula | C₂₇H₂₀ClF₂N₅S | C₂₇H₂₀BrF₂N₅S |
| Crystal System | Monoclinic | Monoclinic |
| Halogen Contact Distance | 3.35–3.40 Å | 3.45–3.50 Å |
| Melting Point | 218–220°C | 210–212°C |
Pyrazole-Phenol Derivatives with Varied Substituents
Amino and Methoxy Modifications
- 4-Methyl-2-(5-(4-Aminophenyl)-1H-pyrazol-3-yl)phenol (): The amino group at the 4-position enhances solubility in polar solvents (e.g., ethanol, logP = 2.8 vs. 3.9 for the parent compound) and enables covalent conjugation with electrophilic targets .
- 4-Chloro-2-[5-(2-Methoxyphenyl)-1H-pyrazol-3-yl]phenol (): Methoxy substitution increases hydrophobicity (logP = 3.96) and boiling point (493°C vs. ~450°C for the parent compound), suggesting improved thermal stability for industrial applications .
Heterocyclic Hybrids
- 5-[1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl]-2-Phenyl-1,3-Thiazole (): Replacing the phenol with a thiazole ring reduces hydrogen-bonding capacity but introduces sulfur-mediated π-π stacking, altering biological activity profiles (e.g., kinase inhibition vs. antimicrobial action) .
Antimicrobial Activity
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (): Exhibits MIC values of 2–4 µg/mL against Staphylococcus aureus, attributed to the triazole moiety’s ability to disrupt bacterial membrane integrity .
- 2-[4-((1H-Tetrazol-5-yl)Methoxy)-5-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Phenol (): The tetrazole group enhances bioavailability (logD = 1.2) and broad-spectrum activity against Gram-negative pathogens (MIC = 1–8 µg/mL) .
Physicochemical Properties
- Solubility : The parent compound’s low solubility in water (<0.1 mg/mL) is improved in analogs with polar groups (e.g., –NH₂ in increases solubility to 1.5 mg/mL) .
- Thermal Stability: Halogenated derivatives (Cl, Br) exhibit higher melting points (~200–220°C) compared to non-halogenated analogs (e.g., 180–190°C for methoxy-substituted derivatives) .
Biological Activity
4-Chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent, a fluorophenyl group, and a pyrazole moiety, which contribute to its chemical properties and biological effects. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically employs multi-step organic reactions. A common method is the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound suggest strong activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated synergistic effects when combined with Ciprofloxacin and Ketoconazole, enhancing its efficacy against tested pathogens .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.40 | 0.45 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects. Additionally, the presence of the fluorine atom enhances lipophilicity, potentially increasing cell membrane permeability and bioactivity.
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Antibacterial Studies : A study assessing the compound's efficacy against biofilm formation in Staphylococcus aureus showed that it significantly reduced biofilm biomass, indicating its potential as an anti-biofilm agent .
- Antifungal Studies : In vitro tests demonstrated that this compound effectively inhibited fungal growth in Candida species, suggesting its utility in treating fungal infections .
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of hydrazines with β-diketones or via Mannich reactions. For example, Mannich reactions with diaza-18-crown-6 derivatives under basic conditions yield bis-pyrazole-substituted crown ethers (98% yield) . Optimization involves controlling pH (neutral to mildly basic), temperature (ambient to 80°C), and stoichiometric ratios of reactants. Solvent choice (e.g., ethanol-chloroform mixtures) also impacts crystallinity and purity during recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : and NMR are critical for confirming the pyrazole core, aromatic substituents (e.g., 4-fluorophenyl), and phenolic –OH proton (δ ~10 ppm).
- HPLC/MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 194.62) .
- FT-IR : Confirms phenolic O–H stretching (~3200 cm) and C–F/C–Cl vibrations (~1100–500 cm) .
Q. How can intermolecular interactions in its crystal structure inform solubility and stability?
X-ray crystallography reveals planar pyrazole and aromatic rings with dihedral angles (e.g., 35.78° between pyrazole and fluorophenyl rings). Intermolecular C–H···O hydrogen bonds along the a-axis contribute to lattice stability and low solubility in nonpolar solvents . Use polar aprotic solvents (e.g., DMSO) for dissolution in biological assays.
Advanced Research Questions
Q. What challenges arise in resolving its crystal structure using SHELX software, and how are they addressed?
Challenges include handling twinned data, high thermal motion in flexible substituents (e.g., fluorophenyl), and weak diffraction. SHELXL refinement strategies:
- Apply restraints/constraints for disordered atoms.
- Use TWIN/BASF commands for twinned data.
- Validate hydrogen bonding with riding models (U(H) = 1.2–1.5U(C)) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substitution Patterns : Fluorine/chlorine at the 4-position enhances electronegativity and membrane permeability .
- Pyrazole Modifications : Introducing methyl/thiazole groups (e.g., ethyl 4-methylthiazole-5-carboxylate derivatives) improves antimicrobial activity by 2–4× via hydrophobic interactions .
- Pharmacokinetics : Incorporate sulfonamide groups (as in COX-2 inhibitors) to reduce plasma half-life and improve metabolic stability .
Q. How should researchers analyze contradictory data in biological assays (e.g., antimicrobial activity vs. cytotoxicity)?
- Dose-Response Curves : Establish IC and CC values to calculate selectivity indices (SI = CC/IC).
- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate membrane disruption (cytotoxicity) from target-specific inhibition .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Methodological Tables
Table 1: Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c (Monoclinic) | |
| Dihedral Angles | 4.95–54.73° (pyrazole vs. aryl) | |
| Hydrogen Bond Length | 2.5–2.8 Å (C–H···O) | |
| R Factor | 0.081–0.207 |
Table 2: Synthetic Yields Under Varied Conditions
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Mannich Reaction | Ethanol | 80°C | 98 |
| Sonogashira Coupling | THF | 60°C | 81 |
| Recrystallization | Ethanol/CHCl | RT | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
